molecular formula C16H14FN5O B2749484 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide CAS No. 2380143-52-0

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide

货号 B2749484
CAS 编号: 2380143-52-0
分子量: 311.32
InChI 键: QLACTNCYYKEYRR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used for the treatment of non-small cell lung cancer (NSCLC). This compound has shown remarkable efficacy against T790M mutation-positive NSCLC, which is a common resistance mechanism to first-generation TKIs.

作用机制

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide works by selectively inhibiting the activity of EGFR tyrosine kinase, which is a key driver of NSCLC. This compound binds to the ATP-binding site of the kinase domain of EGFR, preventing the phosphorylation of downstream signaling molecules and ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide has been shown to have potent antitumor activity in preclinical and clinical studies. This compound selectively inhibits the activity of EGFR tyrosine kinase, leading to cell cycle arrest and apoptosis in NSCLC cells. In addition, this compound has shown minimal toxicity in normal cells, making it a promising therapeutic option for NSCLC.

实验室实验的优点和局限性

One of the main advantages of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide is its potency against T790M mutation-positive NSCLC, which is a common resistance mechanism to first-generation TKIs. This compound has also shown minimal toxicity in normal cells, making it a promising therapeutic option for NSCLC. However, one of the limitations of this compound is its high cost, which may limit its widespread use in clinical practice.

未来方向

There are several future directions for the research and development of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide. One potential direction is the investigation of the optimal dosing and treatment schedule for this compound in NSCLC patients. Another direction is the exploration of combination therapies with other agents, such as immune checkpoint inhibitors, to enhance the antitumor activity of this compound. Finally, the development of biomarkers to predict response to this compound may help to identify patients who are most likely to benefit from this therapy.

合成方法

The synthesis of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide involves several steps. The first step is the preparation of 3-fluoro-4-methylbenzoic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N-(tert-butoxycarbonyl)-3-aminopyrazine-2-carboxamide to form the corresponding amide. The tert-butoxycarbonyl group is then removed by treatment with trifluoroacetic acid, and the resulting amine is reacted with 3-chloro-4-fluoroaniline to form the final product.

科学研究应用

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide has been extensively studied for its potential use in the treatment of NSCLC. In preclinical studies, this compound has shown potent activity against T790M mutation-positive NSCLC, which is resistant to first-generation TKIs. Clinical trials have also shown promising results, with high response rates and prolonged progression-free survival in patients with T790M mutation-positive NSCLC.

属性

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c1-21(16(23)11-3-2-4-12(17)7-11)13-9-22(10-13)15-14(8-18)19-5-6-20-15/h2-7,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLACTNCYYKEYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。